molecular formula C20H10O2 B14319945 Benzo(k)fluoranthene-2,3-dione CAS No. 112575-91-4

Benzo(k)fluoranthene-2,3-dione

Cat. No.: B14319945
CAS No.: 112575-91-4
M. Wt: 282.3 g/mol
InChI Key: VOEVTZTWLPIXSI-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthene-2,3-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of benzo(k)fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH). This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(k)fluoranthene-2,3-dione typically involves the oxidation of benzo(k)fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzo(k)fluoranthene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(k)fluoranthene-2,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and its potential mutagenic effects.

    Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.

    Industry: Used in the production of dyes, pigments, and other organic materials.

Comparison with Similar Compounds

Benzo(k)fluoranthene-2,3-dione is unique due to its specific dione functional group. Similar compounds include:

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

These compounds share structural similarities but differ in their specific functional groups and positions of substitution . This compound is distinct due to its specific oxidation state and reactivity .

Properties

CAS No.

112575-91-4

Molecular Formula

C20H10O2

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[k]fluoranthene-4,5-dione

InChI

InChI=1S/C20H10O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10H

InChI Key

VOEVTZTWLPIXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C5C3=CC(=O)C(=O)C5=CC=C4

Origin of Product

United States

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